molecular formula C17H16N2O4 B3015865 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921838-34-8

3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B3015865
M. Wt: 312.325
InChI Key: URPQYUNYWKFJMX-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is an organic compound . It has been mentioned in the context of research related to kinase irregularity and neurodegenerative tauopathies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” can be represented by the linear formula: (CH3O)2C6H3CONH2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” are not mentioned in the available data, similar compounds have been studied for their antioxidant and antibacterial activities .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 145-148 °C (lit.) . Its molecular weight is 181.19 .

Scientific Research Applications

Anticancer and Antioxidant Activities

A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which showed significant anticancer activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds also demonstrated potent antioxidant activities, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role in pathology. The study emphasized that derivatives substituted at the C5 position exhibited more potent activities, highlighting the importance of structural modifications in enhancing biological activity (Gudipati, Anreddy, & Manda, 2011).

Ligand-Binding Properties

Another study focused on the synthesis and characterization of novel compounds derived from 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, examining their ligand-binding properties. These compounds were evaluated for their affinity towards various receptors, suggesting their potential use in imaging and therapeutic applications targeting specific receptor sites. The study highlighted the versatility of these compounds in biomedical research, particularly in the development of novel diagnostic and therapeutic agents (Hou et al., 2006).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications, particularly in the context of kinase irregularity and neurodegenerative tauopathies . Additionally, their antioxidant and antibacterial properties could be of interest .

properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-6-11(7-14(9-13)23-2)17(21)18-12-3-4-15-10(5-12)8-16(20)19-15/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQYUNYWKFJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

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